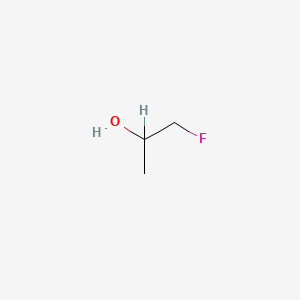

1-Fluoropropan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWNCWLDZMYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962843 | |

| Record name | 1-Fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-50-2 | |

| Record name | 2-Propanol, 1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanol, fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Fluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 1-Fluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 1-Fluoropropan-2-ol, a fluorinated alcohol of interest in various scientific domains, including pharmaceutical development and materials science. This document collates available data on its physicochemical characteristics, synthesis, and analytical methods, presenting them in a structured and accessible format.

Core Chemical and Physical Properties

This compound (CAS No: 430-50-2) is a flammable and irritant liquid.[1] Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇FO | [2][3][4] |

| Molecular Weight | 78.09 g/mol | [3] |

| Appearance | Clear, faint yellow liquid | [5] |

| Density | 0.959 g/cm³ | [2] |

| Boiling Point | 85.1 °C at 760 mmHg | [2] |

| Flash Point | 33.3 °C | [2] |

| Refractive Index | 1.3822 | [2] |

| Vapor Pressure | 44.8 mmHg at 25°C | [2] |

| Solubility | Soluble in alcohol and ether, poorly soluble in water. | [6] |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source(s) |

| pKa | 13.99 ± 0.20 (Predicted) | [2] |

| LogP | 0.33670 | [2] |

| XLogP3 | 0.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 78.048093005 Da | [2] |

| Topological Polar Surface Area | 20.2 Ų | [7] |

| Complexity | 22.9 | [2] |

Synthesis and Purification

Synthetic Pathways

Common precursors for the synthesis of this compound include:

-

1-Fluoro-2-propanone: Reduction of this ketone, for instance using lithium aluminium hydride in diethyl ether, yields this compound.[2]

-

Epifluorohydrin: Ring-opening of this epoxide with a hydride source like lithium aluminium hydride can produce this compound.[2]

-

1-Chloro-2-propanol: Nucleophilic substitution of the chlorine atom with fluoride, for example, using potassium fluoride, is a potential route.

A general workflow for the synthesis of this compound from 1-Fluoro-2-propanone is depicted below.

Purification by Fractional Distillation

Due to the potential for impurities with boiling points close to that of the product, fractional distillation is the recommended method for purifying this compound.[2]

Experimental Protocol: Fractional Distillation of this compound (General Procedure)

-

Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a collection flask. Ensure all glass joints are properly sealed.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Heating: Gently heat the distillation flask using a heating mantle. The temperature should be gradually increased to just above the boiling point of the lowest boiling component.

-

Distillation: As the mixture heats, vapor will rise through the fractionating column. The vapor will repeatedly condense and re-vaporize on the surfaces of the column packing, leading to a separation of components based on their boiling points. The vapor of the more volatile component will reach the top of the column first.

-

Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 85.1 °C at atmospheric pressure). Discard any initial forerun that distills at a lower temperature.

-

Completion: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the desired product has been collected or that higher-boiling impurities are beginning to distill.

-

Analysis: Analyze the purity of the collected fraction using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Accurate characterization of this compound is crucial for its application in research and development. GC-MS and NMR spectroscopy are powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the separation and identification of volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound (General Procedure)

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a wax-type or a mid-polar phase).

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature program should be developed to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

Data Analysis: Identify the this compound peak based on its retention time and the fragmentation pattern in the mass spectrum. The purity can be estimated by integrating the peak area of the analyte relative to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

Experimental Protocol: NMR Analysis of this compound (General Procedure)

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl, methine, and methylene protons, with splitting patterns influenced by both neighboring protons and the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms, with their chemical shifts and splitting patterns affected by the attached fluorine and oxygen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the fluorine atom. The signal will be split by the adjacent methylene and methine protons.

-

Data Analysis: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound and assess its purity.

Biological and Toxicological Profile

Detailed studies on the specific biological activities and metabolic pathways of this compound are limited. However, general toxicological information on fluorinated alcohols suggests that they can be toxic compounds.[8] They may exert their effects through mechanisms such as oxidative stress and can be metabolized by cytochrome P450 enzymes.[9] The toxic effects can include narcotic action on the central nervous system and dystrophic changes in parenchymatous organs.[6][8] Halogenated organic compounds, in general, have been implicated in a range of adverse health effects.[10]

Given the lack of specific signaling pathway information for this compound, a logical diagram illustrating a general approach to investigating its potential biological effects is presented below.

Safety and Handling

This compound is a flammable liquid and vapor.[1] It is also classified as an irritant, causing skin and serious eye irritation.[1] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

This technical guide serves as a foundational resource for professionals working with this compound. Further research is warranted to fully elucidate its reaction mechanisms, biological activities, and toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Purification [chem.rochester.edu]

- 3. This compound | C3H7FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. 1-Chloro-3-fluoro-2-propanol | C3H6ClFO | CID 92107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Fluorotelomer Alcohols' Toxicology Correlates with Oxidative Stress and Metabolism. | Semantic Scholar [semanticscholar.org]

- 10. Toxicological evaluation of 6:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Fluoropropan-2-ol physical properties

An In-depth Technical Guide to the Physical Properties of 1-Fluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 430-50-2), a fluorinated organic compound of interest in various chemical and pharmaceutical applications. The information presented herein is curated from multiple sources to ensure accuracy and relevance for scientific and developmental work.

Core Physical and Chemical Properties

This compound is a clear, faintly yellow liquid.[1] Its molecular and structural characteristics are fundamental to its physical behavior and reactivity.

Molecular Formula: C₃H₇FO[1][2] Molecular Weight: 78.09 g/mol [1][3][4] InChI Key: WPUWNCWLDZMYSC-UHFFFAOYSA-N[1] Canonical SMILES: CC(CF)O[2]

Quantitative Physical Properties Summary

The following table summarizes the key quantitative physical properties of this compound. These values are essential for experimental design, process development, and safety assessments.

| Property | Value | Notes and Conditions |

| Density | 0.959 g/cm³ | |

| Boiling Point | 85.1 °C | at 760 mmHg |

| Flash Point | 33.3 °C | |

| Refractive Index | 1.3822 | |

| Vapor Pressure | 44.8 mmHg | at 25 °C |

| pKa | 13.99 ± 0.20 | Predicted |

| LogP | 0.33670 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 1 | |

| Exact Mass | 78.048093005 Da |

(Data sourced from LookChem[2])

Experimental Protocols: Determination of Physical Properties

Accurate determination of physical properties is crucial for compound characterization. The following section details a generalized experimental protocol for determining the boiling point of a liquid such as this compound using the distillation method.

Protocol: Boiling Point Determination by Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer (with appropriate range)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Assembly: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.

-

Sample Preparation: Fill the round-bottom flask to approximately two-thirds of its volume with the liquid sample (this compound). Add a few boiling chips to ensure smooth boiling.[5]

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Heating: Begin heating the flask gently using a heating mantle or oil bath.

-

Observation: Observe the liquid and the thermometer. The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses in the condenser.

-

Data Recording: Record the stable temperature at which the liquid boils and condenses. This temperature is the boiling point of the liquid. It is important to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[6]

-

Completion: Once the boiling point is determined, turn off the heat source and allow the apparatus to cool down before disassembly.

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the determination of the boiling point of a liquid.

Caption: Workflow for Boiling Point Determination.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. (2R)-1-fluoropropan-2-ol | C3H7FO | CID 13278459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C3H7FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of 1-Fluoropropan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound 1-Fluoropropan-2-ol. Due to the limited availability of public, experimentally derived spectral datasets for this specific compound, this guide also includes general experimental protocols for the acquisition of relevant spectroscopic data and references to data for analogous compounds where applicable. This information is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who are working with or synthesizing this molecule.

Core Spectroscopic and Physical Data

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₇FO | --INVALID-LINK-- |

| Molecular Weight | 78.09 g/mol | --INVALID-LINK-- |

| CAS Number | 430-50-2 | --INVALID-LINK-- |

| Boiling Point | 85.1 °C at 760 mmHg | LookChem |

| Density | 0.959 g/cm³ | LookChem |

| Refractive Index | 1.3822 | LookChem |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |

| ~3400 (broad) | O-H stretch | Strong | Typical for alcohols, broadening due to hydrogen bonding. |

| ~2970-2850 | C-H stretch | Medium-Strong | Aliphatic C-H stretching vibrations. |

| ~1050-1260 | C-F stretch | Strong | The position can be indicative of the fluorine environment. |

| ~1100 | C-O stretch | Strong | Characteristic of secondary alcohols. |

| Note: This table is predictive based on characteristic functional group frequencies. PubChem lists the availability of a vapor phase IR spectrum, but the data is not directly provided.[1] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

A complete, publicly available experimental NMR dataset for this compound has not been identified. The following table is a predictive summary based on the structure.

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~4.3 | ddt | 1H | H-1 (CHF) | J(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz, J(H,H) ≈ 3 Hz |

| ~3.9 | m | 1H | H-2 (CHOH) | |

| ~2.5 | s (broad) | 1H | OH | |

| ~1.2 | d | 3H | H-3 (CH₃) | J(H,H) ≈ 6 Hz |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~85 | d | C-1 (CHF) |

| ~68 | d | C-2 (CHOH) |

| ~22 | s | C-3 (CH₃) |

¹⁹F NMR (Fluorine NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -220 to -230 | t | CH₂F |

Table 4: Mass Spectrometry (MS) Data for this compound

PubChem indicates the availability of GC-MS data, but the full spectrum is not provided.[1] The following are predicted major fragments based on the structure.

| m/z | Ion | Notes |

| 78 | [C₃H₇FO]⁺ | Molecular Ion (M⁺) |

| 63 | [M - CH₃]⁺ | Loss of a methyl group |

| 45 | [CH₃CHO H]⁺ | Common fragment for 2-propanol derivatives |

| 33 | [CH₂F]⁺ | Fluoromethyl cation |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above for a liquid sample like this compound.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of liquid this compound to identify functional groups.

Methodology: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. A typical scan range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the infrared spectrum (absorbance or transmittance vs. wavenumber).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

-

Spectrum Acquisition:

-

Locking and Shimming: The instrument will first lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is Fourier-transformed to generate the frequency-domain NMR spectrum.

-

Phase and baseline corrections are applied to the spectrum.

-

The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the atoms.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Ionization:

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), which causes ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the NMR Spectral Analysis of 1-Fluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 1-Fluoropropan-2-ol. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted NMR data to elucidate its structural features. The methodologies and spectral interpretations presented herein serve as a robust framework for the analysis of similar fluorinated small molecules.

Molecular Structure and Atom Numbering

The foundation of NMR spectral analysis is a clear understanding of the molecule's structure and the unique chemical environment of each atom. The structure of this compound is presented below, with atoms numbered for unambiguous spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by four distinct signals. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).

| Atom | Signal | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

| H3 | CH₃ | Doublet | 1.25 | ³J(H3,H2) = 6.3 |

| H2 | CH | Multiplet | 4.05 | ³J(H2,H3) = 6.3, ³J(H2,H1) = 5.0, ³J(H2,F) = 24.0 |

| H1 | CH₂F | Doublet of Doublets | 4.40 (diastereotopic) | ²J(H,H) = 9.5, ²J(H,F) = 47.5, ³J(H1,H2) = 5.0 |

| OH | OH | Singlet (broad) | Variable | - |

Interpretation:

-

The methyl protons (H3) appear as a doublet due to coupling with the adjacent methine proton (H2).

-

The methine proton (H2) is expected to be a complex multiplet, split by the methyl protons (H3), the methylene protons (H1), and the fluorine atom.

-

The methylene protons (H1) are diastereotopic and are split by each other, the adjacent methine proton (H2), and the geminal fluorine atom, resulting in a doublet of doublets.

-

The hydroxyl proton (OH) signal is typically broad and its chemical shift is dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three signals. The presence of fluorine results in through-bond C-F couplings.

| Atom | Signal | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C3 | CH₃ | 22.5 | ³J(C3,F) ≈ 5 |

| C2 | CH | 68.0 | ²J(C2,F) ≈ 18 |

| C1 | CH₂F | 86.0 | ¹J(C1,F) ≈ 170 |

Interpretation:

-

The methyl carbon (C3) is the most upfield signal.

-

The methine carbon (C2) , bonded to the hydroxyl group, is shifted downfield. It will appear as a doublet due to coupling with the fluorine atom two bonds away.

-

The methylene carbon (C1) , directly bonded to the electronegative fluorine atom, is the most downfield signal and will exhibit a large one-bond coupling constant with fluorine, appearing as a doublet.

2D NMR Correlation Spectroscopy (Predicted)

2D NMR experiments are crucial for unambiguous assignment of ¹H and ¹³C signals.

The COSY spectrum reveals proton-proton (H-H) couplings.

Caption: Predicted COSY correlations for this compound.

The HSQC spectrum shows direct one-bond carbon-proton (C-H) correlations.

Caption: Predicted HSQC correlations for this compound.

The HMBC spectrum reveals long-range (typically 2-3 bond) carbon-proton correlations.

Caption: Predicted HMBC correlations for this compound.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra for small molecules like this compound.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for small organic molecules.

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Caption: Workflow for NMR sample preparation.

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

Temperature: 298 K.

2D NMR (COSY, HSQC, HMBC):

-

Standard pulse programs available on the spectrometer software should be used.

-

The spectral widths in both dimensions should be set to encompass all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. These should be optimized based on the sample concentration and the desired data quality.

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS (0 ppm).

-

Integration: For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons.

This guide provides a comprehensive overview of the expected NMR spectral features of this compound and the methodologies to acquire and interpret such data. These principles are broadly applicable to the structural elucidation of other novel small molecules in a research and development setting.

Navigating the Fragmentation Landscape of 1-Fluoropropan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation of 1-fluoropropan-2-ol (C₃H₇FO), a compound of interest in various chemical and pharmaceutical research areas. Due to the limited availability of public domain mass spectral data for this specific molecule, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry, particularly for alcohols and halogenated compounds. This analysis provides a robust framework for identifying and characterizing this compound and related structures in experimental settings.

Core Concepts in the Mass Spectrometry of Alcohols and Halogenated Compounds

The fragmentation of this compound upon electron ionization is governed by the inherent chemical properties of its functional groups: a secondary alcohol and a primary fluoride. The initial step involves the removal of an electron to form the molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation reactions to yield more stable daughter ions.

Key fragmentation pathways for alcohols include:

-

Alpha-Cleavage: The bond adjacent to the oxygen atom is cleaved, which is a dominant fragmentation pathway for alcohols. For this compound, this can occur on either side of the C-O bond.

-

Dehydration: The loss of a water molecule (H₂O) is a common rearrangement reaction for alcohols, particularly in the gas phase.

For halogenated compounds, characteristic fragmentation includes:

-

Loss of the Halogen Atom: Cleavage of the carbon-halogen bond can result in the loss of a fluorine radical (F˙).

-

Loss of Hydrogen Halide: Elimination of a hydrogen halide molecule (in this case, HF) is another common fragmentation route.

Predicted Mass Spectrometry Fragmentation of this compound

The molecular ion of this compound has a nominal mass-to-charge ratio (m/z) of 78. Based on the principles outlined above, the following fragmentation pattern is predicted.

Quantitative Fragmentation Data (Predicted)

| m/z | Proposed Fragment Ion | Chemical Formula | Predicted Relative Intensity | Fragmentation Pathway |

| 78 | [CH₃CH(OH)CH₂F]⁺˙ | [C₃H₇FO]⁺˙ | Very Low | Molecular Ion |

| 63 | [CH(OH)CH₂F]⁺ | [C₂H₄FO]⁺ | Moderate | α-cleavage (loss of CH₃˙) |

| 45 | [CH₃CH(OH)]⁺ | [C₂H₅O]⁺ | High (likely base peak) | α-cleavage (loss of CH₂F˙) |

| 58 | [C₃H₆O]⁺˙ | [C₃H₆O]⁺˙ | Low to Moderate | Loss of HF |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Moderate | Loss of F˙ and OH˙ |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | Low | Rearrangement and cleavage |

Fragmentation Pathways

The predicted fragmentation pathways for this compound are visualized in the following diagram:

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocols

1. Sample Preparation:

-

The sample containing this compound is typically dissolved in a volatile organic solvent such as methanol or dichloromethane to an appropriate concentration (e.g., 1-10 ppm).

-

If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 2 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 30-200.

-

Solvent Delay: A solvent delay of 2-3 minutes is typically employed to prevent the high concentration of the solvent from saturating the detector.

Experimental Workflow

The logical flow of the experimental process is depicted in the diagram below:

An In-depth Technical Guide to the Synthesis of 1-Fluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the primary synthetic pathways for producing 1-fluoropropan-2-ol, a valuable chiral building block in the pharmaceutical industry. The strategic introduction of a fluorine atom into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and stereoselective methods for the synthesis of fluorinated intermediates like this compound are of paramount importance. This guide details key methodologies, including ring-opening of propylene oxide, reduction of 1-fluoroacetone, and synthesis from propane-1,2-diol, with a focus on enantioselective approaches. Quantitative data is summarized in comparative tables, and detailed experimental protocols for seminal reactions are provided.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical strategies. The most prominent and effective routes are:

-

Ring-Opening of Propylene Oxide: This method involves the nucleophilic attack of a fluoride ion on the epoxide ring of propylene oxide. It is a direct and atom-economical approach. The regioselectivity of the attack determines the product, with attack at the less substituted carbon yielding the desired this compound. Enantioselective variants of this reaction are crucial for accessing specific stereoisomers.

-

Reduction of 1-Fluoroacetone: This pathway utilizes the reduction of the carbonyl group of 1-fluoroacetone to a hydroxyl group. A key advantage of this method is the potential for high enantioselectivity through the use of chiral reducing agents or biocatalysts.

-

Synthesis from Propane-1,2-diol: This multi-step approach typically involves the selective activation of one of the hydroxyl groups in propane-1,2-diol, followed by nucleophilic substitution with a fluoride source. While less direct, it offers an alternative route from a readily available starting material.

-

Kinetic Resolution of Racemic this compound: For obtaining enantiomerically pure this compound, enzymatic kinetic resolution of the racemate is a highly effective strategy. This method relies on the selective acylation or hydrolysis of one enantiomer by a lipase, allowing for the separation of the two enantiomers.

Quantitative Data Comparison

The following tables provide a summary of quantitative data for the different synthesis pathways, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Ring-Opening of Propylene Oxide | Propylene oxide | (salen)Co(III) complex, (-)-tetramisole, PhCOF, HFIP | t-Amyl Alcohol | RT | 12 | High | 92 | Doyle Group[1] |

| Reduction of 1-Fluoroacetone | 1-Fluoroacetone | Baker's yeast (Saccharomyces cerevisiae) | Water | 23-27 | 48-144 | 46-60 | 68-90 | Not Specified |

| Synthesis from Propane-1,2-diol | Propane-1,2-diol | 1. TsCl, Pyridine; 2. KF, 18-crown-6 | Acetonitrile | Reflux | - | Moderate | - | General Method |

| Kinetic Resolution | Racemic this compound | Lipase from Pseudomonas cepacia (PSL-C), Vinyl acetate | t-Butyl methyl ether | RT | - | >99 (alcohol), >99 (acetate) | >99 | [2] |

Experimental Protocols

Enantioselective Ring-Opening of Propylene Oxide

This protocol is based on the cooperative dual-catalyst system developed by the Doyle group for the enantioselective ring-opening of meso-epoxides, which can be adapted for terminal epoxides like propylene oxide.[1]

Materials:

-

Propylene oxide

-

(R,R)-(salen)Co(III)OTs (catalyst)

-

(-)-Tetramisole (co-catalyst)

-

Benzoyl fluoride (PhCOF)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

-

tert-Amyl alcohol (t-AmOH)

Procedure:

-

To a solution of the (R,R)-(salen)Co(III)OTs catalyst and (-)-tetramisole in tert-amyl alcohol, add propylene oxide.

-

Add benzoyl fluoride and HFIP to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Expected Outcome: High yield of (S)-1-fluoropropan-2-ol with high enantiomeric excess (e.g., up to 92% ee was achieved for other epoxides).[1]

Biocatalytic Reduction of 1-Fluoroacetone

This protocol utilizes baker's yeast for the asymmetric reduction of 1-fluoroacetone. This method is a green and cost-effective approach to chiral alcohol synthesis.

Materials:

-

1-Fluoroacetone

-

Baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Water

Procedure:

-

Suspend baker's yeast in a solution of sucrose in water.

-

Stir the mixture at room temperature for a short period to activate the yeast.

-

Add 1-fluoroacetone to the yeast suspension.

-

Stir the reaction mixture at 23-27 °C for 48 to 144 hours.

-

Monitor the reduction by GC analysis.

-

After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, evaporate the solvent, and purify the product by distillation or chromatography.

Expected Outcome: Moderate to good yield (46-60%) of this compound with good to excellent enantiomeric excess (68-90%).

Synthesis from Propane-1,2-diol via Tosylation and Fluorination

This is a two-step sequence involving the formation of a tosylate intermediate followed by nucleophilic fluorination.

Step 1: Monotosylation of Propane-1,2-diol

Materials:

-

Propane-1,2-diol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

Procedure:

-

Dissolve propane-1,2-diol in pyridine at 0 °C.

-

Slowly add p-toluenesulfonyl chloride to the solution.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Purify the resulting tosylate by chromatography.

Step 2: Fluorination of the Tosylate

Materials:

-

Propane-1,2-diol monotosylate

-

Potassium fluoride (KF)

-

18-crown-6

-

Acetonitrile

Procedure:

-

To a solution of the tosylate in acetonitrile, add potassium fluoride and 18-crown-6.

-

Reflux the reaction mixture until the tosylate is consumed (monitor by TLC or GC).

-

Cool the reaction, filter off the salts, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain this compound.

Expected Outcome: This route is expected to provide a moderate overall yield of racemic this compound.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol describes the enzymatic resolution of a racemic mixture of this compound to obtain the enantiomerically pure alcohol and its corresponding acetate.[2]

Materials:

-

Racemic this compound

-

Lipase from Pseudomonas cepacia (PSL-C)

-

Vinyl acetate

-

tert-Butyl methyl ether (t-BME)

Procedure:

-

To a solution of racemic this compound in tert-butyl methyl ether, add the lipase.

-

Add vinyl acetate as the acylating agent.

-

Shake the reaction mixture at room temperature.

-

Monitor the conversion by GC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

-

Filter off the enzyme.

-

Separate the unreacted alcohol and the formed acetate by column chromatography.

Expected Outcome: High enantiomeric excess (>99%) for both the unreacted (S)-1-fluoropropan-2-ol and the produced (R)-1-fluoropropan-2-yl acetate.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis pathways.

Caption: Overview of the main synthetic pathways to this compound.

References

(R)-1-Fluoropropan-2-ol synthesis

An In-depth Technical Guide to the Synthesis of (R)-1-Fluoropropan-2-ol

Introduction

(R)-1-Fluoropropan-2-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making fluorinated chiral compounds highly sought after in drug development. The stereospecific synthesis of the (R)-enantiomer is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other may be inactive or even toxic. This guide provides a comprehensive overview of the primary enantioselective methods for synthesizing (R)-1-Fluoropropan-2-ol, focusing on asymmetric reduction and enzymatic kinetic resolution.

Core Synthetic Strategies

The synthesis of enantiomerically pure (R)-1-Fluoropropan-2-ol primarily relies on two highly effective strategies: the asymmetric reduction of a prochiral ketone and the kinetic resolution of a racemic mixture of 1-fluoropropan-2-ol. Both methods leverage biocatalysis, employing enzymes like ketoreductases or lipases to achieve high levels of stereocontrol.

Asymmetric Reduction of Prochiral Ketones

One of the most direct and efficient routes to (R)-1-Fluoropropan-2-ol is the asymmetric reduction of a prochiral fluorinated ketone, such as 1-fluoroacetone. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source to deliver a hydrogen atom to one face of the ketone, resulting in a specific stereoisomer of the alcohol.[1] By selecting an appropriate enzyme, the (R)-enantiomer can be produced with very high stereoselectivity.[1]

Caption: Asymmetric reduction of a prochiral ketone to (R)-1-Fluoropropan-2-ol.

Data Presentation: Biocatalytic Reduction

The bioreduction of various α-fluoroketones using alcohol dehydrogenases has been shown to produce chiral fluoroalcohols with excellent conversions and enantiomeric excesses.[1]

| Enzyme Source | Substrate | Product | Conversion | Enantiomeric Excess (ee) |

| Lactobacillus brevis (LBADH) | 1-chloro-3-fluoropropan-2-one | (R)-1-chloro-3-fluoropropan-2-ol | High | >99% |

| Rhodococcus ruber (ADH-A) | 1-chloro-3-fluoropropan-2-one | (S)-1-chloro-3-fluoropropan-2-ol | High | >99% |

| KRED1-Pglu | 2-Fluoro-1-phenylethan-1-one | (R)-2-Fluoro-1-phenylethan-1-ol | >99% | >99% |

Note: Data for closely related substrates is presented to illustrate the efficacy of the method.[1]

Experimental Protocol: Asymmetric Reduction

This protocol is a representative example for the asymmetric reduction of a fluorinated ketone using a ketoreductase.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Reagents:

-

Add the substrate, 1-fluoroacetone, to a final concentration of 10-50 mM.

-

Add NADP⁺ (1 mM) and the KRED enzyme (e.g., 1-5 mg/mL).

-

For cofactor regeneration, add glucose (1.1 equivalents) and glucose dehydrogenase (GDH, ~2 U/mL).

-

-

Reaction Conditions:

-

Stir the mixture at a constant temperature, typically between 25-30°C.

-

Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine conversion and enantiomeric excess.

-

-

Work-up and Purification:

-

Once the reaction reaches completion (typically within 24 hours), quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer two more times with the same solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via silica gel column chromatography to yield pure (R)-1-Fluoropropan-2-ol.

-

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[2] In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other. For resolving racemic this compound, lipase-catalyzed acylation is commonly employed. The lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched.[3] The resulting (S)-ester and unreacted (R)-alcohol can then be easily separated.

Caption: Lipase-catalyzed kinetic resolution of racemic this compound.

Data Presentation: Kinetic Resolution

Enzymatic kinetic resolution is widely applied to various secondary alcohols, achieving high enantiomeric purity for both the unreacted alcohol and the acylated product.

| Enzyme | Substrate | Acylating Agent | Unreacted Alcohol | Acylated Product | Selectivity (s) |

| Pseudomonas sp. Lipase | Racemic 1a | Vinyl Acetate | Recovered 1a (77% ee) | 1a-OAc | 2.6 |

| Birman's Catalyst | Racemic 1a | Acetic Anhydride | Recovered 1a (racemic) | 1a-OAc (racemic) | 1.0 |

| PSL (Lipase) | Racemic Acyloin | Vinyl Acetate | Starting Material (92% ee) | Acylated Product (>99% ee) | High |

Note: Data from kinetic resolutions of representative secondary alcohols illustrates the principle and potential effectiveness. 1a refers to a specific rotaxane substrate.[4] The acyloin example demonstrates high selectivity.[2]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical procedure for the kinetic resolution of a racemic fluoroalcohol.

-

Reaction Setup: To a solution of racemic this compound (1.0 equiv.) in an appropriate organic solvent (e.g., toluene or tert-butyl methyl ether), add the acyl donor (e.g., vinyl acetate, 0.6 equiv.).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B, Novozym 435), to the mixture (typically 10-20 mg per mmol of substrate).

-

Reaction Conditions:

-

Incubate the reaction mixture with shaking or stirring at a controlled temperature (e.g., 30-40°C).

-

Monitor the reaction progress by GC or chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.

-

-

Work-up and Purification:

-

When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted (R)-1-Fluoropropan-2-ol from the formed (S)-ester by silica gel column chromatography. The difference in polarity between the alcohol and the ester allows for straightforward separation.

-

Conclusion

The synthesis of enantiomerically pure (R)-1-Fluoropropan-2-ol is readily achievable through well-established biocatalytic methods. Asymmetric reduction of 1-fluoroacetone offers a direct, highly efficient route to the target molecule with excellent stereoselectivity. Alternatively, the enzymatic kinetic resolution of racemic this compound provides a robust method to separate the desired (R)-enantiomer from its (S)-counterpart. The choice of method may depend on factors such as the availability of the starting material (ketone vs. racemic alcohol), cost of the enzyme, and desired scale of the reaction. Both strategies are central to providing access to this and other valuable chiral fluorinated building blocks for the pharmaceutical and agrochemical industries.

References

Synthesis of (S)-1-Fluoropropan-2-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Fluoropropan-2-ol is a chiral fluorinated building block of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine can enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to enantiomerically pure (S)-1-fluoropropan-2-ol, including detailed experimental protocols, comparative data, and mechanistic diagrams.

Core Synthetic Strategies

The synthesis of (S)-1-fluoropropan-2-ol can be broadly categorized into three main approaches:

-

Asymmetric Reduction of 1-Fluoroacetone: This is a highly efficient method that utilizes either a chemical catalyst or a biocatalyst to stereoselectively reduce the prochiral ketone, 1-fluoroacetone.

-

Kinetic Resolution of Racemic 1-Fluoropropan-2-ol: This technique involves the selective reaction of one enantiomer from a racemic mixture of this compound, leaving the desired (S)-enantiomer unreacted and thus enriched.

-

Enantioselective Ring-Opening of Propylene Oxide: This method involves the stereospecific opening of the epoxide ring of propylene oxide with a fluoride nucleophile.

Asymmetric Reduction of 1-Fluoroacetone

The asymmetric reduction of 1-fluoroacetone is a direct and atom-economical approach to (S)-1-fluoropropan-2-ol. Both chemical and biocatalytic methods have proven effective.

Biocatalytic Reduction using Alcohol Dehydrogenase (ADH)

Biocatalytic reduction using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) offers high enantioselectivity under mild and environmentally benign conditions.[1] These enzymes, often from microorganisms like yeast, utilize a cofactor such as NADPH or NADH to deliver a hydride to the ketone.[1]

Experimental Protocol: Biocatalytic Reduction of 1-Fluoroacetone

Materials:

-

1-Fluoroacetone

-

A suitable alcohol dehydrogenase (ADH) or ketoreductase (KRED) preparation (e.g., from Lactobacillus brevis or a recombinant source)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺) or nicotinamide adenine dinucleotide (NAD⁺)

-

Glucose dehydrogenase (GDH) for cofactor regeneration

-

Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).

-

To the buffer, add the ADH/KRED enzyme preparation, NADP⁺ or NAD⁺ (to a final concentration of ~1 mM), glucose (as a cosubstrate for cofactor regeneration), and glucose dehydrogenase.

-

Add 1-fluoroacetone to the desired substrate concentration (e.g., 10-50 mM). The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

-

Seal the reaction vessel and incubate at a controlled temperature (e.g., 30 °C) with agitation (e.g., 200 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee).

-

Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

-

Extract the product into the organic layer. Repeat the extraction two more times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-fluoropropan-2-ol.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data for Biocatalytic Reductions of Similar Substrates

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus brevis ADH | 1-(4-Fluorophenyl)ethanone | (R)-1-(4-Fluorophenyl)ethanol | >99 | >99 |

| Candida parapsilosis Carbonyl Reductase | 2-Hydroxyacetophenone | (S)-1-Phenyl-1,2-ethanediol | >99 | >99 |

| Engineered Chryseobacterium sp. KRED | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99 | 99 |

Note: Data for the specific reduction of 1-fluoroacetone was not explicitly found in the search results. The data presented is for structurally similar substrates to demonstrate the capability of the method.[1]

Logical Workflow for Biocatalytic Reduction

Caption: Workflow for the biocatalytic reduction of 1-fluoroacetone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful chemical method for the enantioselective reduction of prochiral ketones. It employs a chiral oxazaborolidine catalyst in the presence of a borane source.

Experimental Protocol: CBS Reduction of 1-Fluoroacetone

Materials:

-

1-Fluoroacetone

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Under a nitrogen atmosphere, in an oven-dried flask, add anhydrous THF and cool to 0 °C.

-

To the cooled THF, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 equivalents).

-

Slowly add the borane source (e.g., 0.6 equivalents of BH₃·SMe₂) to the catalyst solution while stirring.

-

After stirring for 10-15 minutes, add a solution of 1-fluoroacetone (1 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, slowly and carefully add methanol dropwise to quench the excess borane.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (S)-1-fluoropropan-2-ol.

CBS Reduction Signaling Pathway

Caption: Mechanism of the Corey-Bakshi-Shibata reduction.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers. In this approach, a chiral catalyst or reagent reacts at a different rate with each enantiomer of a racemic mixture. Lipase-catalyzed acylation is a common and effective method for the kinetic resolution of chiral alcohols.[2]

Lipase-Catalyzed Kinetic Resolution

In a typical lipase-catalyzed kinetic resolution of racemic this compound, the lipase will selectively acylate one enantiomer (often the (R)-enantiomer), leaving the desired (S)-1-fluoropropan-2-ol unreacted. The acylated product can then be easily separated from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B or lipase from Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., n-heptane or toluene)

-

Celite

Procedure:

-

To a solution of racemic this compound in an organic solvent, add the immobilized lipase.

-

Add the acyl donor (e.g., vinyl acetate, typically in excess).

-

Stir the mixture at a controlled temperature (e.g., 30-60 °C).[2]

-

Monitor the reaction by chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme and wash with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (S)-1-fluoropropan-2-ol from the acylated (R)-enantiomer by column chromatography.

Quantitative Data for Lipase-Catalyzed Resolutions of Similar Substrates

| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Product | Enantiomeric Excess (ee, %) |

| Novozym 435 | (±)-1-(2-furyl)ethanol | Vinyl acetate | n-Heptane | 47 | (S)-alcohol | 89 |

| Pseudomonas cepacia | (±)-trans-2-cyanocyclopentanol | Vinyl acetate | Diethyl ether | ~50 | (S)-alcohol | >99 |

| Novozym 435 | (±)-trans-2-cyanocyclopentanol | Vinyl acetate | Diethyl ether | ~50 | (S)-alcohol | >99 |

Note: The enantioselectivity and reaction rate are highly dependent on the specific lipase, substrate, and reaction conditions.[2][3]

Logical Workflow for Kinetic Resolution

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Enantioselective Ring-Opening of Propylene Oxide

The enantioselective ring-opening of epoxides with a nucleophilic fluoride source is a powerful method for the synthesis of chiral fluorohydrins. This approach can, in principle, be applied to the synthesis of (S)-1-fluoropropan-2-ol from propylene oxide.

Conceptual Approach:

This synthesis would involve the use of a chiral catalyst to facilitate the enantioselective attack of a fluoride ion at one of the carbons of the propylene oxide ring. The regioselectivity of the attack (at C1 or C2) would determine the final product. For the synthesis of this compound, the attack would need to occur at the less substituted carbon (C1).

While this is a valid synthetic strategy, detailed experimental protocols specifically for the synthesis of (S)-1-fluoropropan-2-ol via this route are less commonly reported in readily available literature compared to the asymmetric reduction and kinetic resolution methods.

General Reaction Pathway

Caption: Conceptual pathway for enantioselective epoxide ring-opening.

Summary and Comparison of Synthetic Routes

| Synthetic Route | Key Advantages | Key Challenges |

| Biocatalytic Asymmetric Reduction | High enantioselectivity, mild reaction conditions, environmentally friendly.[1] | Enzyme availability and stability, cofactor regeneration can add complexity. |

| CBS Asymmetric Reduction | High enantioselectivity, well-established and reliable method. | Requires stoichiometric borane source, anhydrous conditions are necessary. |

| Lipase-Catalyzed Kinetic Resolution | Readily available and inexpensive enzymes, robust and scalable. | Maximum theoretical yield is 50%, requires separation of product from the acylated enantiomer. |

| Enantioselective Epoxide Ring-Opening | Potentially high atom economy. | Control of regioselectivity and enantioselectivity can be challenging, fewer established protocols for this specific transformation. |

Conclusion

The synthesis of enantiomerically pure (S)-1-fluoropropan-2-ol can be achieved through several effective methods. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of specialized equipment and catalysts (both chemical and biological), and considerations of cost and environmental impact. Asymmetric reduction of 1-fluoroacetone offers a direct and efficient approach, while lipase-catalyzed kinetic resolution provides a robust and often more accessible alternative. Further research into the enantioselective ring-opening of propylene oxide may provide additional valuable synthetic options in the future.

References

An In-depth Technical Guide to 1-Fluoropropan-2-ol (CAS Number: 430-50-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoropropan-2-ol (CAS: 430-50-2), a fluorinated alcohol with potential applications in organic synthesis and drug discovery. The document details its physicochemical and spectroscopic properties, provides an experimental protocol for its synthesis, and discusses its safety and handling. While specific applications in drug development and interactions with biological signaling pathways are not extensively documented in public literature, this guide serves as a foundational resource for researchers interested in exploring the utility of this fluorinated building block.

Introduction

This compound is a simple, chiral fluorinated alcohol. The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1] As a small, fluorinated building block, this compound represents a potential starting material for the synthesis of more complex fluorinated molecules for pharmaceutical and agrochemical applications. This guide consolidates the available technical information on this compound.

Physicochemical Properties

This compound is a clear, faint yellow liquid.[2] It is a flammable liquid and vapor.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇FO | [4][5] |

| Molecular Weight | 78.09 g/mol | [4] |

| CAS Number | 430-50-2 | [4][5] |

| Density | 0.959 g/cm³ | [5] |

| Boiling Point | 85.1 °C at 760 mmHg | [5] |

| Flash Point | 33.3 °C | [5] |

| Vapor Pressure | 44.8 mmHg at 25 °C | [5] |

| Refractive Index | 1.3822 | [5] |

| LogP | 0.33670 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected spectroscopic features based on its structure and available data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| ¹H NMR | |||

| -CH₃ | ~1.2 | Doublet | ~6 |

| -CH(OH)- | ~4.0 | Multiplet | |

| -CH₂F | ~4.4 | Doublet of Multiplets | ⁴⁸JHF ≈ 47, ³JHH ≈ 5 |

| -OH | Variable | Singlet (broad) | |

| ¹³C NMR | |||

| -CH₃ | ~22 | Singlet | |

| -CH(OH)- | ~68 | Doublet | ²JCF ≈ 20 |

| -CH₂F | ~87 | Doublet | ¹JCF ≈ 170 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) (Typical) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2980 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 1100 - 1000 | Strong | C-F stretch |

| 1300 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (Predicted) | Possible Fragment |

| 78 | Low | [M]⁺ (Molecular Ion) |

| 63 | Moderate | [M - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 33 | Moderate | [CH₂F]⁺ |

Experimental Protocols

Synthesis of this compound via Reduction of 1-Fluoro-2-propanone

This protocol describes the synthesis of this compound by the reduction of 1-fluoro-2-propanone using sodium borohydride.

Materials:

-

1-Fluoro-2-propanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-fluoro-2-propanone (1.0 eq) in anhydrous methanol to a concentration of approximately 0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is approximately neutral.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x volume of residue).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: The crude this compound can be purified by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 85 °C.

Workflow Diagram:

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the literature, its potential as a chiral fluorinated building block is significant. The introduction of a fluorine atom can block metabolic oxidation at or near the site of fluorination, a common strategy in drug design to improve pharmacokinetic profiles.[6] Furthermore, the hydroxyl group provides a handle for further chemical modifications, allowing for the incorporation of the fluoro-isopropyl moiety into larger, more complex molecules. The chirality of this compound also makes it an attractive starting material for the synthesis of enantiomerically pure drug candidates.

Biological Signaling Pathways

There is currently a lack of specific information in the public domain detailing the interaction of this compound with specific biological signaling pathways. However, it is known that fluoride ions can impact cellular signaling. For instance, fluoride has been shown to activate the MAPK/ERK pathway and, at higher concentrations, can induce apoptosis by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] It is plausible that metabolic processes could release fluoride from fluorinated organic compounds, which might then interact with these pathways.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or with a fume hood.

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

First Aid Measures:

-

In case of skin contact: Wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

Conclusion

This compound is a fluorinated building block with potential for use in synthetic and medicinal chemistry. This guide has summarized its key physical, chemical, and spectroscopic properties, and provided a general protocol for its synthesis. While its specific role in drug development and interaction with biological pathways are not yet well-defined in the literature, the foundational information provided here should serve as a valuable resource for researchers looking to explore the applications of this and similar fluorinated compounds. Further research is warranted to fully elucidate its potential in the development of novel therapeutics.

References

- 1. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. webassign.net [webassign.net]

- 4. This compound | C3H7FO | CID 101671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

1-Fluoropropan-2-ol safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 1-Fluoropropan-2-ol

Introduction

This compound (CAS No: 430-50-2) is a flammable liquid and vapor with the molecular formula C3H7FO.[1][2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for researchers, scientists, and drug development professionals who work with this compound. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the potential hazards and the appropriate mitigation strategies.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause irritation to the skin, eyes, and respiratory system.[2][3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][2][3][4] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][3][4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2][3][4] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3][4] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[3] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 430-50-2[1][2][3] |

| Molecular Formula | C3H7FO[1][3] |

| Molecular Weight | 78.09 g/mol [1][3] |

| Appearance | Not specified |

| Flash Point | 33.3 °C[1] |

| Density | 0.959 g/cm³[1] |

| Vapor Pressure | 44.8 mmHg at 25 °C[1] |

| Solubility | No data available |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Safe Handling

-

Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1][5]

-